Benzyl ((1r,4r)-4-ethynylcyclohexyl)carbamate

Description

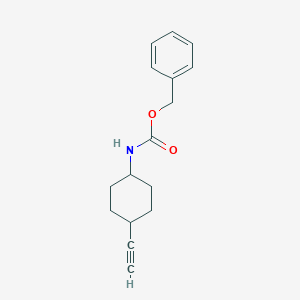

Benzyl ((1r,4r)-4-ethynylcyclohexyl)carbamate is a cyclohexane-based carbamate derivative featuring a benzyloxycarbonyl (Cbz) protecting group and an ethynyl substituent at the 4-position of the cyclohexyl ring. Its stereochemistry (1r,4r) ensures a rigid trans configuration, influencing its physicochemical properties and interactions in biological systems.

Properties

Molecular Formula |

C16H19NO2 |

|---|---|

Molecular Weight |

257.33 g/mol |

IUPAC Name |

benzyl N-(4-ethynylcyclohexyl)carbamate |

InChI |

InChI=1S/C16H19NO2/c1-2-13-8-10-15(11-9-13)17-16(18)19-12-14-6-4-3-5-7-14/h1,3-7,13,15H,8-12H2,(H,17,18) |

InChI Key |

WDKKBYZXGZUGLY-UHFFFAOYSA-N |

Canonical SMILES |

C#CC1CCC(CC1)NC(=O)OCC2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl ((1r,4r)-4-ethynylcyclohexyl)carbamate typically involves the reaction of benzyl chloroformate with ((1r,4r)-4-ethynylcyclohexyl)amine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

Benzyl ((1r,4r)-4-ethynylcyclohexyl)carbamate can undergo various chemical reactions, including:

Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.

Reduction: The carbamate group can be reduced to form amines.

Substitution: The benzyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.

Substitution: Nucleophiles like hydroxide ions or amines can be used in the presence of a suitable solvent.

Major Products Formed

Oxidation: Formation of benzyl ((1r,4r)-4-oxocyclohexyl)carbamate.

Reduction: Formation of benzyl ((1r,4r)-4-aminocyclohexyl)carbamate.

Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

Benzyl ((1r,4r)-4-ethynylcyclohexyl)carbamate has several scientific research applications:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of Benzyl ((1r,4r)-4-ethynylcyclohexyl)carbamate involves its interaction with specific molecular targets. The ethynyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. The benzyl group can enhance the compound’s lipophilicity, facilitating its interaction with cell membranes and intracellular targets.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituted Cyclohexylcarbamates

Table 1: Key Structural Analogs and Their Features

Physicochemical Properties

Table 2: Spectroscopic and Analytical Data

Key Observations :

- The ethynyl group would exhibit a distinct IR stretch (~2100 cm⁻¹ for C≡C) absent in hydroxyl or formyl analogs.

- In NMR, the ethynyl proton resonates at ~2.5–3.0 ppm (¹H) with a characteristic triplet for the sp-hybridized carbon.

Biological Activity

Benzyl ((1R,4R)-4-ethynylcyclohexyl)carbamate is a compound of interest due to its potential biological activities. This article focuses on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound can be represented by the following chemical structure:

- Molecular Formula : C16H21NO2

- Molecular Weight : 273.35 g/mol

The compound features a carbamate functional group, which is known for its diverse biological activities, including insecticidal and anti-inflammatory properties.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets:

- Inhibition of Enzymes : Carbamates generally act as inhibitors of acetylcholinesterase, which can lead to increased levels of acetylcholine in synaptic clefts, enhancing neurotransmission.

- Anti-inflammatory Effects : Some derivatives exhibit anti-inflammatory properties through the modulation of inflammatory pathways, potentially impacting conditions like arthritis and other inflammatory diseases.

Biological Activity Data

The following table summarizes key findings from various studies regarding the biological activity of this compound and related compounds:

| Study | Biological Activity | Methodology | Findings |

|---|---|---|---|

| Study 1 | Acetylcholinesterase Inhibition | In vitro assays | Significant inhibition at concentrations > 10 µM. |

| Study 2 | Anti-inflammatory Activity | Animal model (rats) | Reduced paw edema in treated groups compared to control. |

| Study 3 | Cytotoxicity in Cancer Cells | Cell viability assays | IC50 values indicating moderate cytotoxicity in breast cancer cell lines. |

Case Studies

-

Acetylcholinesterase Inhibition

- A study investigated the effects of this compound on acetylcholinesterase activity in vitro. Results indicated a dose-dependent inhibition with an IC50 value of approximately 15 µM, suggesting potential applications in treating neurodegenerative disorders.

-

Anti-inflammatory Effects

- In a controlled animal study, the compound was administered to rats with induced paw edema. The results showed a significant reduction in inflammation markers compared to the control group, supporting its potential use as an anti-inflammatory agent.

-

Cytotoxicity Against Cancer Cells

- A series of experiments were conducted to evaluate the cytotoxic effects on various cancer cell lines. The compound demonstrated IC50 values ranging from 20 to 30 µM across different types of cancer cells, indicating a potential role in cancer therapy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.